molecular formula C10H14ClNO4 B15329035 (R)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride

(R)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride

Cat. No.: B15329035
M. Wt: 247.67 g/mol
InChI Key: ITHWRNDDPDQYFR-OGFXRTJISA-N
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Description

®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride is a compound of significant interest in various scientific fields. This compound is a derivative of hydroxycinnamic acid and is known for its potential applications in medicine, biology, and chemistry. It is characterized by the presence of an amino group, a hydroxyl group, and a methoxy group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes aldol condensation with a suitable amino acid derivative to form an intermediate compound.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the aldol condensation and reduction reactions.

    Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence metabolic pathways, including those involved in oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties.

    4-Hydroxy-3-methoxycinnamic acid: Exhibits anti-inflammatory and anticancer effects.

Uniqueness

®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride is unique due to the presence of the amino group, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14ClNO4

Molecular Weight

247.67 g/mol

IUPAC Name

(3R)-3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO4.ClH/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14;/h2-4,7,12H,5,11H2,1H3,(H,13,14);1H/t7-;/m1./s1

InChI Key

ITHWRNDDPDQYFR-OGFXRTJISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H](CC(=O)O)N)O.Cl

Canonical SMILES

COC1=C(C=CC(=C1)C(CC(=O)O)N)O.Cl

Origin of Product

United States

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